molecular formula C15H24O3 B2671819 6-(2-(Benzyloxy)ethoxy)hexan-1-ol CAS No. 2111836-19-0

6-(2-(Benzyloxy)ethoxy)hexan-1-ol

Cat. No. B2671819
CAS RN: 2111836-19-0
M. Wt: 252.354
InChI Key: BZWDPLYGNIQAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-(Benzyloxy)ethoxy)hexan-1-ol is a chemical compound with the molecular formula C15H24O3 . It is used in research and is considered an organic building block .


Molecular Structure Analysis

The molecular structure of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol is represented by the formula C15H24O3 . This indicates that the molecule is composed of 15 carbon atoms, 24 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol is 252.35 . The compound has a predicted boiling point of 364.6±27.0 °C and a predicted density of 1.017±0.06 g/cm3 .

Scientific Research Applications

These applications highlight the versatility of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol across various scientific domains. Researchers continue to explore its potential in novel areas, making it an intriguing compound for future investigations . If you need further details or additional applications, feel free to ask!

Safety and Hazards

The compound is labeled with the signal word “Warning” according to its safety information . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-(2-phenylmethoxyethoxy)hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c16-10-6-1-2-7-11-17-12-13-18-14-15-8-4-3-5-9-15/h3-5,8-9,16H,1-2,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWDPLYGNIQAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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